molecular formula C5H11Cl B569683 tert-Pentyl-d6 Chloride CAS No. 89603-08-7

tert-Pentyl-d6 Chloride

Cat. No. B569683
CAS RN: 89603-08-7
M. Wt: 112.63
InChI Key: CRNIHJHMEQZAAS-XERRXZQWSA-N
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Description

Tert-Pentyl-d6 Chloride, also known as tert-Amyl Chloride-d6 or 2-Chloro-2-methylbutane-d6, is an isotopically labeled analogue of tert-Pentyl Chloride . It is used as a starting material in various organic synthesis . The molecular formula is C5H5D6Cl and the molecular weight is 112.63 .


Synthesis Analysis

Tert-Pentyl Chloride can be synthesized from tert-pentyl alcohol reacting with concentrated hydrochloric acid . This reaction demonstrates the procedure for the synthesis of a tertiary alkyl halide from a tertiary alcohol via the SN1 mechanism .


Molecular Structure Analysis

The molecular structure of tert-Pentyl-d6 Chloride is represented by the formula C5H5D6Cl . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of tert-Pentyl Chloride from tert-pentyl alcohol involves an SN1 reaction mechanism . The reaction is favored over the elimination reaction because Cl- is a good nucleophile .


Physical And Chemical Properties Analysis

Tert-Pentyl-d6 Chloride has a number of physical and chemical properties. The molar mass is 112.63 . The compound has a triple point temperature, normal boiling temperature, and critical temperature . It also has a critical pressure and density . Other properties include enthalpy of vaporization, heat capacity at saturation pressure, and heat capacity at constant pressure .

Scientific Research Applications

Enhancing Enantioselectivity in Catalysts

tert-Pentyl groups are effective in increasing the enantioselectivity of salen titanium complexes in the asymmetrical cyanation of aromatic aldehydes. These groups have shown to enhance enantioselectivity significantly compared to tert-butyl analogues (Liang & Bu, 2002).

Polymerization Processes

In studies involving the polymerization of cyclosiloxanes, complexes of antimony pentachloride with acyl chlorides like acetyl chloride or 1-naphthoyl chloride have been used to polymerize methylated cyclosiloxanes (Sigwalt, Nicol, & Masure, 1989).

Solvolysis Studies

The solvolysis of tert-butyl and tert-pentyl chlorides in water has been investigated to understand the temperature variation of the specific heat of activation for these hydrolyses (Adams & Sheppard, 1980).

Education in Mass Spectrometry

tert-Pentyl-d6 Chloride is used in educational settings, particularly in teaching mass spectrometry fragmentation patterns. Students use it to prepare acetates and analyze the structure of the ester product (Mcgoran, Melton, & Taitch, 1996).

Studying Steric Effects in Reactions

Research on the steric effect of tert-pentyl groups in gas-phase S(N)2 reactions, particularly in comparing the activation energies with other substituents, has been conducted to understand these effects in both gas phase and solution (Vayner, Houk, Jorgensen, & Brauman, 2004).

Crystal Structure Analysis

The tert-butyl cation, closely related to the tert-pentyl group, has been analyzed through X-ray crystal structure analysis, contributing to the understanding of molecular structures (Hollenstein & Laube, 1993).

Understanding Protonated Dications

Investigations on the structures of the tert-pentyl cation and its protonated dication form contribute to the broader understanding of molecular behavior and charge distribution (Olah, Prakash, & Rasul, 2008).

Ligand Use in Amination Reactions

tert-Pentyl groups have been studied for their role as ligands in the amination of aryl bromides and chlorides, showing effectiveness in these catalytic processes (Hill et al., 2006).

Safety And Hazards

Tert-Pentyl-d6 Chloride is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . It is also flammable, and vapors may form explosive mixtures with air .

properties

CAS RN

89603-08-7

Product Name

tert-Pentyl-d6 Chloride

Molecular Formula

C5H11Cl

Molecular Weight

112.63

IUPAC Name

2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane

InChI

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3

InChI Key

CRNIHJHMEQZAAS-XERRXZQWSA-N

SMILES

CCC(C)(C)Cl

synonyms

1,1-Dimethylpropyl-d6 Chloride;  2-Chloro-2-methylbutane-d6;  2-Methyl-2-chlorobutane-d6;  NSC 7900-d6;  tert-Amyl Chloride-d6;  2-Chloro-2-methylbutane-d6; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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